Cas no 1123885-72-2 (1-[2-(2-Phenylethynyl)phenyl]-2,3-butadien-1-one)
![1-[2-(2-Phenylethynyl)phenyl]-2,3-butadien-1-one structure](https://es.kuujia.com/scimg/cas/1123885-72-2x500.png)
1123885-72-2 structure
Nombre del producto:1-[2-(2-Phenylethynyl)phenyl]-2,3-butadien-1-one
1-[2-(2-Phenylethynyl)phenyl]-2,3-butadien-1-one Propiedades químicas y físicas
Nombre e identificación
-
- 2,3-Butadien-1-one, 1-[2-(2-phenylethynyl)phenyl]-
- 1-[2-(2-Phenylethynyl)phenyl]-2,3-butadien-1-one
- 1123885-72-2
- 1-(2-(Phenylethynyl)phenyl)buta-2,3-dien-1-one
- G75273
-
- Renchi: 1S/C18H12O/c1-2-8-18(19)17-12-7-6-11-16(17)14-13-15-9-4-3-5-10-15/h3-12H,1H2
- Clave inchi: UNJTXHGIISQHHV-UHFFFAOYSA-N
- Sonrisas: C(C1=CC=CC=C1C#CC1=CC=CC=C1)(=O)C=C=C
Atributos calculados
- Calidad precisa: 244.088815002g/mol
- Masa isotópica única: 244.088815002g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 19
- Cuenta de enlace giratorio: 4
- Complejidad: 421
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 17.1Ų
- Xlogp3: 3.8
Propiedades experimentales
- Denso: 1.09±0.1 g/cm3(Predicted)
- Punto de ebullición: 422.5±28.0 °C(Predicted)
1-[2-(2-Phenylethynyl)phenyl]-2,3-butadien-1-one PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Ambeed | A2442469-100mg |
1-(2-(Phenylethynyl)phenyl)buta-2,3-dien-1-one |
1123885-72-2 | 98% | 100mg |
$517.0 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1719204-100mg |
1-[2-(2-Phenylethynyl)phenyl]-2,3-butadien-1-one |
1123885-72-2 | 97% | 100mg |
¥4405.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1719204-1g |
1-[2-(2-Phenylethynyl)phenyl]-2,3-butadien-1-one |
1123885-72-2 | 97% | 1g |
¥17088.00 | 2024-08-09 | |
Ambeed | A2442469-1g |
1-(2-(Phenylethynyl)phenyl)buta-2,3-dien-1-one |
1123885-72-2 | 98% | 1g |
$1738.0 | 2024-04-26 | |
Ambeed | A2442469-250mg |
1-(2-(Phenylethynyl)phenyl)buta-2,3-dien-1-one |
1123885-72-2 | 98% | 250mg |
$869.0 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1719204-250mg |
1-[2-(2-Phenylethynyl)phenyl]-2,3-butadien-1-one |
1123885-72-2 | 97% | 250mg |
¥7404.00 | 2024-08-09 |
1-[2-(2-Phenylethynyl)phenyl]-2,3-butadien-1-one Literatura relevante
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
1123885-72-2 (1-[2-(2-Phenylethynyl)phenyl]-2,3-butadien-1-one) Productos relacionados
- 1341968-32-8(3-amino-2-methyl-N-(1-phenylpropyl)propanamide)
- 1019096-88-8(N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide)
- 1012643-31-0(2-oxo-3-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propyl 2-(2-phenylethenesulfonamido)acetate)
- 2171941-10-7(2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxy-N-methylpropanamido}acetic acid)
- 2227919-99-3((1R)-2-amino-1-(1-methylcyclopropyl)ethan-1-ol)
- 959043-41-5(4-Tridecyl Ester 4-Trifluoromethylbenzoic Acid)
- 37469-24-2(Diphenyl-1,2,4-triazine-3-thiol)
- 213672-66-3(Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate)
- 852451-34-4(2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(4-fluorophenyl)acetamide)
- 94206-97-0(1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1123885-72-2)1-[2-(2-Phenylethynyl)phenyl]-2,3-butadien-1-one

Pureza:99%/99%/99%
Cantidad:1g/250mg/100mg
Precio ($):1564.0/782.0/465.0